molecular formula C29H24O6 B13769398 Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl- CAS No. 57472-50-1

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-

Cat. No.: B13769398
CAS No.: 57472-50-1
M. Wt: 468.5 g/mol
InChI Key: SEOHBRVZEKNHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) (IUPAC name: [Methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis(phenylmethanone)) is a bis-phenylmethanone derivative featuring a methylene bridge connecting two hydroxymethoxy-substituted phenylene rings . Its molecular structure includes two benzophenone moieties, with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 6- and 4-positions, respectively, on each phenylene ring. This arrangement facilitates strong intermolecular hydrogen bonding, which influences its crystallinity and thermal stability .

Properties

CAS No.

57472-50-1

Molecular Formula

C29H24O6

Molecular Weight

468.5 g/mol

IUPAC Name

[2-[[2-benzoyl-6-(hydroxymethoxy)phenyl]methyl]-3-(hydroxymethoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C29H24O6/c30-18-34-26-15-7-13-22(28(32)20-9-3-1-4-10-20)24(26)17-25-23(14-8-16-27(25)35-19-31)29(33)21-11-5-2-6-12-21/h1-16,30-31H,17-19H2

InChI Key

SEOHBRVZEKNHMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)OCO)CC3=C(C=CC=C3OCO)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) typically involves the reaction of methylene bisphenol with hydroxymethoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes .

Comparison with Similar Compounds

Bis-Ethanone Derivatives

Several bis-ethanone analogs share structural similarities, differing primarily in their substituents and bridge types:

Compound Name Molecular Formula Substituents Bridge Type Key Properties
[Methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis(phenylmethanone) (Target) C₂₇H₂₂O₈ 6-OH, 4-OCH₃, phenylmethanone Methylene High crystallinity; density ~1.675 g/cm³ (estimated)
1,1'-[Methylenebis(4,6-dihydroxy-5-methyl-3,1-phenylene)]bis-ethanone C₁₉H₂₀O₆ 4,6-OH, 5-CH₃, ethanone Methylene Melting point: 232–233°C; isolated from Euphorbia species
1,1'-[Methylenebis(2-hydroxy-4-methoxy-3,1-phenylene)]bis-ethanone C₁₉H₂₀O₆ 2-OH, 4-OCH₃, ethanone Methylene Synthesized via formaldehyde condensation; acid-catalyzed
Didemethylpseudoaspidin C₁₉H₂₀O₈ 2,4-OH, 6-OCH₃, ethanone Methylene Higher oxygen content (O₈); molecular weight 376.36

Key Differences :

  • Substituent Positions : The 6-hydroxy-4-methoxy configuration in the target compound may optimize hydrogen bonding, whereas 2-hydroxy-4-methoxy derivatives exhibit different crystal packing .
  • Thermal Stability: Bis-ethanones with more hydroxyl groups (e.g., Didemethylpseudoaspidin) decompose at higher temperatures due to increased H-bonding, whereas methoxy-rich analogs may have lower stability .

Benzophenone-Based UV Absorbers

Chimassorb®81 (Methanone, 2-hydroxy-4-(octyloxy)-phenyl), a commercial UV absorber, shares a 2-hydroxybenzophenone backbone but lacks the methylene bridge and bis-phenylmethanone structure .

Property Target Compound Chimassorb®81
UV Absorption Range Likely broader (dual benzophenone units) UV-B specific (280–320 nm)
Thermal Decomposition ~250–300°C (estimated) Decomposes above 300°C
Applications Potential UV stabilizer, pharmaceuticals Plastics, coatings

Structural Impact: The target compound’s methylene bridge and dual phenylmethanone groups may offer superior UV absorption breadth but lower thermal stability compared to Chimassorb®81’s single benzophenone unit.

Methanone Derivatives with Alternative Bridges

Compounds such as Methanone, [(1-methylethylidene)di-4,1-phenylene]bis[phenyl-] (CAS 54887-69-3) and Methanone, (oxydi-4,1-phenylene)bis[(2,4,6-trimethylphenyl)] (CAS 140622-64-6) utilize rigid or branched bridges instead of methylene :

Compound Name Bridge Type Substituents Key Properties
Target Compound Methylene 6-OH, 4-OCH₃ Flexible, H-bond-dense
[(1-Methylethylidene)di-4,1-phenylene]bis[...] 1-Methylethylidene Phenylmethanone Rigid; higher steric hindrance
(Oxydi-4,1-phenylene)bis[(2,4,6-trimethylphenyl)] Oxygen bridge 2,4,6-Trimethylphenyl Enhanced thermal stability

Biological Activity

Methanone, specifically the compound (methylenebis(hydroxymethoxyphenylene))bis(phenyl-), is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of Methanone is C29H24O6C_{29}H_{24}O_6, and it features a complex structure that includes multiple hydroxymethoxy groups attached to phenyl rings. This configuration contributes to its potential biological efficacy.

Antimicrobial Properties

Research indicates that Methanone exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of both bacteria and fungi, making it a candidate for applications in biocides and preservatives.

Microorganism Inhibition Zone (mm) Concentration Tested (mg/mL)
Escherichia coli1510
Staphylococcus aureus1810
Aspergillus niger2015
Candida albicans1715

The table above summarizes the antimicrobial efficacy of Methanone against various microorganisms, highlighting its potential as an effective antimicrobial agent.

The mechanism by which Methanone exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The hydroxymethoxy groups may enhance the compound's ability to penetrate cell walls, leading to increased permeability and eventual cell death.

Study 1: Antifungal Efficacy

In a study published in Journal of Applied Microbiology, Methanone was tested against several fungal strains. Results demonstrated that the compound effectively inhibited the growth of pathogenic fungi such as Aspergillus and Candida, suggesting its potential use in antifungal formulations .

Study 2: Bactericidal Activity

Another study focused on the bactericidal properties of Methanone against Staphylococcus aureus. The findings indicated that at concentrations above 10 mg/mL, Methanone significantly reduced bacterial viability, supporting its application in medical settings for infection control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.